molecular formula C13H20ClNO5S B13045270 Tirofiban impurity 3

Tirofiban impurity 3

Cat. No.: B13045270
M. Wt: 337.82 g/mol
InChI Key: DXXHAPOXGRCXRJ-YDALLXLXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tirofiban impurity 3 involves the synthesis of 4-(4-Chlorobutyl)pyridine hydrochloride. The synthetic route typically includes the reaction of 4-pyridinebutanol with thionyl chloride to form 4-(4-Chlorobutyl)pyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound. The use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the identification and detection of the impurity .

Chemical Reactions Analysis

Types of Reactions

Tirofiban impurity 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tirofiban impurity 3 has several scientific research applications, including:

Comparison with Similar Compounds

Tirofiban impurity 3 can be compared with other impurities and related compounds, such as:

  • Tirofiban impurity 1 (DiHCl Salt)
  • Tirofiban impurity 6
  • Tirofiban impurity 8
  • Tirofiban impurity 10
  • Tirofiban impurity 12
  • Tirofiban impurity B

Uniqueness

This compound is unique due to its specific structure and the presence of a chlorobutyl group, which distinguishes it from other impurities. This structural feature may influence its chemical reactivity and interactions with biological targets .

Properties

Molecular Formula

C13H20ClNO5S

Molecular Weight

337.82 g/mol

IUPAC Name

(2S)-2-amino-3-(4-butylsulfonyloxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C13H19NO5S.ClH/c1-2-3-8-20(17,18)19-11-6-4-10(5-7-11)9-12(14)13(15)16;/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16);1H/t12-;/m0./s1

InChI Key

DXXHAPOXGRCXRJ-YDALLXLXSA-N

Isomeric SMILES

CCCCS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CCCCS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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